8-Chloroisoquinoline-1-carboxylic acid

説明

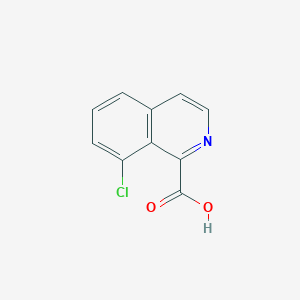

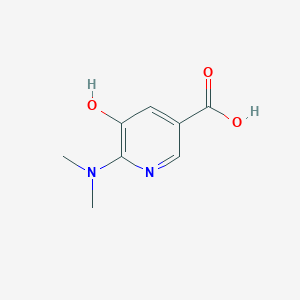

8-Chloroisoquinoline-1-carboxylic acid is a heterocyclic compound that belongs to the family of isoquinolines. It has a molecular formula of C10H6ClNO2 and a molecular weight of 207.61 g/mol .

Molecular Structure Analysis

The molecular structure of 8-Chloroisoquinoline-1-carboxylic acid consists of a seven-membered heterocyclic ring fused with a six-membered benzene ring. The InChI code for this compound is 1S/C10H6ClNO2/c11-9-8-6(4-5-12-9)2-1-3-7(8)10(13)14/h1-5H, (H,13,14) .Physical And Chemical Properties Analysis

8-Chloroisoquinoline-1-carboxylic acid has a molecular weight of 207.61 g/mol . The carbon and oxygen in the carbonyl are both sp2 hybridized, which gives a carbonyl group a basic trigonal shape .科学的研究の応用

Synthesis and Antibacterial Properties

Research has shown that derivatives of chloroisoquinoline, including compounds structurally related to 8-Chloroisoquinoline-1-carboxylic acid, have been synthesized and evaluated for their antibacterial properties. For instance, Al-Hiari et al. (2007) synthesized new 8-nitrofluoroquinolone models, starting with a synthon that shares a similar core structure, and found them to exhibit interesting antibacterial activity against both gram-positive and gram-negative strains. These compounds, particularly derivatives with lipophilic groups, showed enhanced activity against gram-positive strains, such as S. aureus (Al-Hiari et al., 2007).

Chemical Speciation and Coordination Behavior

Arena et al. (2020) investigated 8-hydroxyquinoline-2-carboxylic acid for its potential role as a molybdophore, given its high concentrations in certain larvae and its known function as a siderophore. Their multi-technique approach, including potentiometric and spectrophotometric titrations, aimed to understand the chemical speciation and sequestering ability of this compound towards molybdate. The study suggests a comprehensive set of information necessary to assess the coordination behavior and sequestering ability of related compounds (Arena et al., 2020).

Photophysical Properties and Potential Applications

Małecki et al. (2015) explored the photophysical properties of pseudotetrahedral complexes involving 8-hydroxyquinoline carboxylic acid analogues. These complexes displayed extraordinary photophysical properties, with complex (1) exhibiting a notable emission quantum yield and excited lifetime, indicating potential applications in photolabile protecting groups and in the development of photosensitive materials (Małecki et al., 2015).

Crystal Forms and Structural Studies

Alshahateet et al. (2015) conducted a study that illustrates the importance of solvent choice in crystallization processes, affecting the formation of alternative crystal forms of a racemic V-shaped diquinoline derivative. This research underscores the complex interplay between solvent interactions and molecular structures, which can be essential for designing materials with specific crystallographic properties (Alshahateet et al., 2015).

将来の方向性

特性

IUPAC Name |

8-chloroisoquinoline-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO2/c11-7-3-1-2-6-4-5-12-9(8(6)7)10(13)14/h1-5H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RONJBMQEGNIWNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)C(=NC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Chloroisoquinoline-1-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-chloro-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide](/img/structure/B1435050.png)

![2-Morpholin-2-yl-1H-pyrrolo[2,3-b]pyridine dihydrochloride](/img/structure/B1435051.png)

![4-Methyl-8-(2-phenylethyl)-2-piperidin-2-yl-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one dihydrochloride](/img/structure/B1435052.png)

![2-methyl-2-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B1435059.png)

![tert-butyl N-[(tert-butoxy)carbonyl]-N-[(3-oxocyclobutyl)methyl]carbamate](/img/structure/B1435064.png)